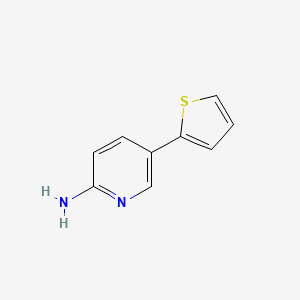

5-(Thiophen-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJGVOPPASUVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309316 | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866620-28-2 | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Thienyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Thiophen 2 Yl Pyridin 2 Amine

Established Reaction Pathways and Mechanistic Considerations

The construction of the core pyridine-thiophene scaffold of 5-(Thiophen-2-yl)pyridin-2-amine can be achieved through various established synthetic routes. These methods often involve the strategic combination of precursor molecules and carefully controlled reaction conditions to ensure high yields and purity of the final product.

Convergent and Divergent Synthesis Strategies for the Pyridine-Thiophene Core

The synthesis of the pyridine-thiophene core can be approached through both convergent and divergent strategies. Convergent approaches involve the separate synthesis of the pyridine (B92270) and thiophene (B33073) ring systems, which are then coupled together in a final step. This strategy allows for a high degree of modularity, enabling the introduction of various substituents on either ring system.

Divergent strategies, on the other hand, begin with a common intermediate that is then elaborated to form both the pyridine and thiophene rings. While potentially more step-economical, this approach may offer less flexibility in terms of structural modifications.

Cyclization Reactions and Condensation Approaches for Substituted Analogues

Cyclization reactions are fundamental to the formation of both the pyridine and thiophene rings. For instance, the Gewald reaction is a well-established method for synthesizing 2-aminothiophenes from an α-cyano ketone, an aldehyde or ketone, and elemental sulfur in the presence of a base. organic-chemistry.orgresearchgate.net This reaction can be adapted to produce precursors for 5-(Thiophen-2-yl)pyridin-2-amine.

Similarly, various condensation reactions are employed to construct the pyridine ring. The Bohlmann–Rahtz pyridine synthesis, for example, involves the reaction of an enamine with an ethynyl (B1212043) ketone to form a substituted pyridine. youngin.com These classical cyclization and condensation methods provide robust pathways to a wide array of substituted analogues, allowing for the exploration of structure-activity relationships.

Advanced Synthetic Route Development and Optimization

Catalytic Strategies in 5-(Thiophen-2-yl)pyridin-2-amine Synthesis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of the crucial carbon-carbon bond between the pyridine and thiophene rings. nih.govrsc.org Reactions such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, are frequently employed. acs.org For the synthesis of 5-(Thiophen-2-yl)pyridin-2-amine, this could involve the coupling of a 5-halopyridin-2-amine with a thiophene-2-boronic acid derivative, or vice versa.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos often providing high yields and broad substrate scope. rsc.org These catalysts are effective even at low loadings and can facilitate the coupling of complex and functionalized substrates. nih.govrsc.org The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that can be used to introduce the 2-amino group onto the pyridine ring. acs.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura Coupling | Commonly used, can influence site-selectivity in dihalogenated pyridines. | acs.org |

| PdCl₂(o-tolyl₃P)₂ | Buchwald-Hartwig Amination | Early example of Pd-catalyzed C-N coupling. | acs.org |

| BrettPhos or RuPhos based catalysts | C-N Cross-Coupling | Provide wide scope, effective at low catalyst loadings, robust for functionalized substrates. | rsc.org |

| Pd(TFA)₂ | Intramolecular Dehydrogenative Coupling | Enables C-H/C-H coupling to form fused ring systems. | nih.gov |

Application of Green Chemistry Principles (e.g., Microwave-Assisted Synthesis, Reusable Catalysts)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. rasayanjournal.co.inrsc.org Microwave-assisted organic synthesis has proven to be a valuable technique, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgyoungin.comclockss.orgeurekaselect.com The one-pot synthesis of substituted pyridines and the Gewald reaction for aminothiophene synthesis are examples of reactions that have been successfully accelerated using microwave irradiation. organic-chemistry.orgyoungin.com

The use of reusable catalysts is another key aspect of green chemistry. The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused for multiple reaction cycles is an active area of research. rasayanjournal.co.in Furthermore, performing reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.innih.gov

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of 5-(Thiophen-2-yl)pyridin-2-amine is highly dependent on the efficient preparation of key precursors and intermediates. These include appropriately substituted pyridine and thiophene derivatives that can be coupled together.

For the pyridine component, precursors such as 5-halo-2-aminopyridines or 2-amino-5-boronic acid pyridines are commonly required for cross-coupling reactions. The synthesis of these intermediates often starts from commercially available pyridines, which are then functionalized through a series of reactions including halogenation, nitration, reduction, and borylation. For example, 1,4-oxazin-2-ones can serve as precursors to polysubstituted pyridines. nih.gov

On the thiophene side, intermediates like thiophene-2-boronic acid or 2-halothiophenes are essential. The synthesis of substituted thiophenes can be achieved through various methods, including the reaction of diones with Lawesson's reagent or through electrophilic substitution reactions on the thiophene ring. nih.gov The synthesis of 2-aminothiophene precursors can be accomplished via the Gewald reaction, which offers a convergent route to highly substituted thiophenes. researchgate.net

| Precursor/Intermediate | Role in Synthesis | Typical Synthesis Method | Reference |

|---|---|---|---|

| 5-Halopyridin-2-amine | Coupling partner in cross-coupling reactions. | Halogenation of 2-aminopyridine (B139424). | nih.gov |

| Thiophene-2-boronic acid | Coupling partner in Suzuki-Miyaura coupling. | Lithiation of thiophene followed by reaction with a borate (B1201080) ester. | acs.org |

| 2-Aminothiophene | Building block for thiophene ring. | Gewald reaction. | organic-chemistry.orgresearchgate.net |

| 1,4-Oxazin-2-one | Precursor for substituted pyridines. | Reaction of acetylene (B1199291) dicarboxylate and β-amino alcohol. | nih.gov |

Purification Techniques and Yield Optimization in 5-(Thiophen-2-yl)pyridin-2-amine Production

The isolation of pure 5-(Thiophen-2-yl)pyridin-2-amine from a reaction mixture is a critical step that dictates the compound's suitability for subsequent applications. Concurrently, optimizing the reaction yield is paramount for the economic viability and sustainability of its synthesis. This section explores the common purification methods and strategies employed to maximize the production of this valuable compound.

Purification Techniques

The primary methods for the purification of 5-(Thiophen-2-yl)pyridin-2-amine and related heterocyclic compounds involve recrystallization and column chromatography. The choice of method is often dictated by the nature of the impurities and the scale of the synthesis.

Recrystallization: This technique is widely used for the purification of solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the pure compound, leaving impurities dissolved in the solvent. For thiophene-containing compounds, a common approach involves dissolving the material in a solvent and then cooling the solution to induce precipitation or crystallization. The resulting solid is then typically washed with a cold solvent and dried. For instance, a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, has been successfully recrystallized from an ethanol (B145695)/water (1:1) solution. google.com The selection of the solvent system is crucial and is determined empirically to ensure high recovery of the pure product while effectively removing impurities.

Column Chromatography: For more challenging separations or when dealing with complex mixtures, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column. For pyridine and amine-containing derivatives, several stationary phases have been explored, including silica (B1680970) gel, cyanopropyl-functionalized silica, and C18-functionalized silica (for reversed-phase chromatography).

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for silica gel chromatography of moderately polar compounds like 5-(Thiophen-2-yl)pyridin-2-amine is a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol (B129727). The polarity of the mobile phase is carefully adjusted to achieve the desired separation. However, the purification of pyridine amine derivatives by chromatography can sometimes be hampered by issues such as peak tailing or broad peaks. This can be mitigated by the addition of small amounts of additives to the mobile phase, such as a tertiary amine (e.g., triethylamine) to suppress the interaction of the basic amine group with acidic sites on the silica gel, or an ion-pairing agent like heptanesulphonic acid in certain applications.

| Purification Method | Stationary Phase | Mobile Phase/Solvent | Target Compound | Reference |

| Recrystallization | - | Ethanol/Water (1:1) | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | google.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | General for non-polar purines | General Knowledge |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol | General for moderately-polar purines | General Knowledge |

| Column Chromatography | Cyanopropyl Silica | Not Specified | Pyridine amine derivative | orgsyn.org |

| Column Chromatography | C18 (Reversed-Phase) | Not Specified | Pyridine amine derivative | orgsyn.org |

Yield Optimization

Maximizing the yield of 5-(Thiophen-2-yl)pyridin-2-amine is a primary goal in its synthesis. This is typically achieved through the careful optimization of reaction conditions, particularly for cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, which are commonly employed for the formation of the carbon-carbon or carbon-nitrogen bonds in the target molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for forming the thiophene-pyridine bond. The yield of this reaction is highly dependent on several factors:

Catalyst: The choice of the palladium catalyst and its associated ligand is critical. For the coupling of thienylboronic acids, XPhos precatalysts have been shown to be effective. ntnu.no Other common catalysts include Pd(dppf)Cl2. researchgate.net

Base: A suitable base is required to activate the organoboron species. Common bases include sodium carbonate (Na2CO3), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium phosphate (B84403) (Na3PO4). researchgate.net The choice of base can significantly impact the reaction yield.

Solvent: The solvent system plays a crucial role in dissolving the reactants and facilitating the catalytic cycle. Mixtures of organic solvents and water, such as dioxane/water, are often used and can enhance the reaction rate and yield. researchgate.net

Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or the product.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds, which can be applied to introduce the amine group onto the pyridine ring. Similar to the Suzuki-Miyaura coupling, the yield is influenced by:

Palladium Precatalyst and Ligand: A wide range of palladium precatalysts and phosphine ligands have been developed for this reaction. The selection of the appropriate combination is crucial for achieving high yields.

Base: A strong, non-nucleophilic base is typically required.

Solvent: The choice of solvent is important for solubility and reaction kinetics.

Systematic optimization of these parameters, often through a Design of Experiments (DoE) approach, can lead to significant improvements in the yield of 5-(Thiophen-2-yl)pyridin-2-amine.

| Reaction Type | Key Optimization Parameters | Examples of Reagents/Conditions | Potential Impact on Yield |

| Suzuki-Miyaura Coupling | Catalyst, Base, Solvent, Temperature | Catalyst: XPhos precatalysts, Pd(dppf)Cl2Base: Na2CO3, K2CO3, Na3PO4Solvent: Dioxane/Water | Significant |

| Buchwald-Hartwig Amination | Pd Precatalyst, Ligand, Base, Solvent | - | Significant |

Advanced Spectroscopic and Structural Characterization of 5 Thiophen 2 Yl Pyridin 2 Amine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific bonds and functional groups. For 5-(Thiophen-2-yl)pyridin-2-amine, the key expected vibrational bands are associated with the amine group, the pyridine (B92270) ring, and the thiophene (B33073) ring.

The primary amine (-NH₂) group is expected to exhibit two distinct stretching vibrations (asymmetric and symmetric) in the region of 3450-3300 cm⁻¹. researchgate.netresearchgate.net An N-H bending vibration is anticipated to appear around 1650-1580 cm⁻¹. researchgate.net The aromatic C-N stretching vibration of the aminopyridine moiety typically occurs in the 1335-1250 cm⁻¹ range. researchgate.net

The thiophene ring vibrations include C-H stretching above 3000 cm⁻¹, C=C stretching within the aromatic region (approx. 1550-1400 cm⁻¹), and characteristic C-S stretching vibrations, which can be observed at lower wavenumbers. researchgate.netnih.gov The pyridine ring itself contributes to a series of complex C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Bands for 5-(Thiophen-2-yl)pyridin-2-amine

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3450 - 3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Thiophene Rings |

| N-H Bend | 1650 - 1580 | Primary Amine (-NH₂) |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Pyridine & Thiophene Rings |

| Aromatic C-N Stretch | 1335 - 1250 | Aminopyridine |

| C-S Stretch | 850 - 600 | Thiophene Ring |

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. While FT-IR is particularly sensitive to polar bonds like N-H and C=O, Raman spectroscopy is often more effective for identifying non-polar and symmetric bonds, such as the C=C bonds in aromatic rings.

In the Raman spectrum of 5-(Thiophen-2-yl)pyridin-2-amine, the symmetric vibrations of the thiophene and pyridine rings are expected to produce strong signals. The C-S bond of the thiophene ring is also Raman active. researchgate.netresearchgate.net The spectrum would be characterized by a fingerprint region below 1600 cm⁻¹ containing a rich pattern of bands corresponding to the skeletal vibrations of the coupled ring systems. The low wavenumber region (below 400 cm⁻¹) is particularly useful for observing lattice vibrations in the solid state and torsional modes of the molecule. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(Thiophen-2-yl)pyridin-2-amine, a total of seven proton signals are expected.

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary depending on the solvent and concentration but typically appears in the range of 4.5-6.0 ppm for aromatic amines.

Pyridine Ring Protons: Three distinct signals for the protons on the pyridine ring are anticipated. Due to the substitution pattern, they would appear as a doublet, a doublet of doublets, and another doublet. Their chemical shifts are expected in the aromatic region, typically between 6.5 and 8.5 ppm.

Thiophene Ring Protons: The three protons on the thiophene ring are also expected to give distinct signals, likely appearing as doublets or a doublet of doublets, in the aromatic region of 7.0-8.0 ppm.

Table 2: Predicted ¹H NMR Spectroscopic Data for 5-(Thiophen-2-yl)pyridin-2-amine

| Proton Assignment | Predicted Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| H on C3 (Pyridine) | Doublet (d) | ~6.5 - 7.0 |

| H on C4 (Pyridine) | Doublet of Doublets (dd) | ~7.5 - 8.0 |

| H on C6 (Pyridine) | Doublet (d) | ~8.0 - 8.5 |

| H on C3' (Thiophene) | Doublet of Doublets (dd) | ~7.0 - 7.5 |

| H on C4' (Thiophene) | Doublet of Doublets (dd) | ~7.0 - 7.3 |

| H on C5' (Thiophene) | Doublet of Doublets (dd) | ~7.3 - 7.8 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 5-(Thiophen-2-yl)pyridin-2-amine, nine distinct signals are expected in a proton-decoupled spectrum, corresponding to the nine carbon atoms in the two aromatic rings. The chemical shifts provide insight into the electronic environment of each carbon. researchgate.netorganicchemistrydata.org

Pyridine Carbons: The five carbons of the pyridine ring will have characteristic shifts. The carbon bearing the amine group (C2) is expected to be significantly upfield-shifted compared to unsubstituted pyridine, while the other carbons will appear in the typical aromatic range of 110-150 ppm. The carbon attached to the thiophene ring (C5) will also show a specific shift influenced by the heteroaryl substituent.

Thiophene Carbons: The four carbons of the thiophene ring will have signals in the aromatic region, generally between 120-145 ppm. The carbon attached to the pyridine ring (C2') will be identifiable by its distinct chemical shift.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 5-(Thiophen-2-yl)pyridin-2-amine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | ~155 - 160 |

| C3 (Pyridine) | ~105 - 115 |

| C4 (Pyridine) | ~135 - 145 |

| C5 (Pyridine) | ~130 - 140 |

| C6 (Pyridine) | ~145 - 150 |

| C2' (Thiophene) | ~140 - 145 |

| C3' (Thiophene) | ~123 - 128 |

| C4' (Thiophene) | ~127 - 132 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For 5-(Thiophen-2-yl)pyridin-2-amine, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3 with H4) and on the thiophene ring (e.g., H3' with H4', and H4' with H5'). This helps to trace the proton connectivity within each ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). nih.govnih.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, pairing the H3 signal with the C3 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). HMBC is vital for establishing the connectivity between the two aromatic rings. For instance, it would show a correlation between the thiophene protons (e.g., H3') and the pyridine carbon C5, and between pyridine proton H4 and the thiophene carbon C2', thus confirming the C5-C2' bond that links the two heterocyclic systems. nih.gov

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing definitive proof of the structure of 5-(Thiophen-2-yl)pyridin-2-amine.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-(Thiophen-2-yl)pyridin-2-amine |

| 2-aminopyridine (B139424) |

| 2-phenylthiophene |

| Pyridine |

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For 5-(Thiophen-2-yl)pyridin-2-amine, with a molecular formula of C9H8N2S, the expected exact molecular weight is approximately 176.04 g/mol . keyorganics.net

Electron ionization mass spectrometry (EI-MS) of 5-(Thiophen-2-yl)pyridin-2-amine would be expected to produce a prominent molecular ion peak (M+) at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion is anticipated to follow pathways characteristic of both pyridine and thiophene-containing compounds, as well as aromatic amines.

Key fragmentation pathways would likely involve:

α-Cleavage: A common fragmentation for amines, which could lead to the loss of a hydrogen radical (H•) from the amine group, resulting in an [M-1]+ ion. libretexts.org

Ring Fragmentation: Both the pyridine and thiophene rings can undergo cleavage. The thiophene ring may lose a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C2H2). The pyridine ring can fragment through the loss of hydrogen cyanide (HCN). arkat-usa.org

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyridinamine and thiophene cations.

A plausible fragmentation pattern is detailed in the table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 176 | [C9H8N2S]+• | Molecular Ion (M+) |

| 175 | [C9H7N2S]+ | Loss of a hydrogen radical from the amine group ([M-H]+) |

| 149 | [C8H7N2]+ | Loss of a thioformyl radical (•CHS) from the thiophene ring |

| 132 | [C8H6NS]+ | Loss of HCN from the pyridine ring |

| 94 | [C5H6N2]+• | Thiophene ring fragment |

| 83 | [C4H3S]+ | Thiophene cation |

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation of related compounds. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 5-(Thiophen-2-yl)pyridin-2-amine is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the conjugated π-system of the pyridine and thiophene rings. researchgate.netnih.govmdpi.com

The extended conjugation between the electron-rich thiophene ring and the electron-deficient pyridine ring, mediated by the amine group, is expected to result in absorption maxima at longer wavelengths compared to the individual parent heterocycles. The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, a red shift (bathochromic shift) of the π → π* transition is often observed.

| Transition | Expected Wavelength Range (nm) | Associated Chromophores |

| π → π | 250 - 350 | Conjugated system of pyridine and thiophene rings |

| n → π | 350 - 450 | Non-bonding electrons of the nitrogen and sulfur atoms |

This table provides expected wavelength ranges based on the analysis of similar aromatic and heterocyclic compounds. researchgate.netmdpi.com Precise values require experimental measurement.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 5-(Thiophen-2-yl)pyridin-2-amine has not been reported, analysis of closely related structures, such as 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, offers valuable insights. nih.gov

Key expected structural features include:

Disorder: In the solid state, the thiophene ring may exhibit rotational disorder, occupying multiple positions. This has been observed in related structures where the thiophene ring can rotate around the C-C bond connecting it to the pyridine ring. nih.gov

Hydrogen Bonding: The amine group is capable of acting as a hydrogen bond donor, and the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions are expected to play a significant role in the crystal packing, potentially leading to the formation of dimers or extended networks. nih.gov

| Structural Parameter | Expected Feature | Significance |

| Pyridine-Thiophene Dihedral Angle | Non-zero | Affects the degree of electronic communication between the rings. |

| Thiophene Ring Orientation | Potential for disorder | Indicates rotational freedom around the inter-ring C-C bond. nih.gov |

| Intermolecular Interactions | N-H···N hydrogen bonds | Dictates the supramolecular assembly in the solid state. nih.gov |

This table outlines the anticipated solid-state structural characteristics based on published data for analogous compounds.

Computational and Theoretical Investigations of 5 Thiophen 2 Yl Pyridin 2 Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. By approximating the complex many-electron problem to one of electron density, DFT allows for the accurate and efficient calculation of a wide range of molecular attributes. For 5-(Thiophen-2-yl)pyridin-2-amine, DFT calculations, particularly using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set such as 6-311G(d,p), provide deep insights into its structure and reactivity.

Optimized Molecular Geometry and Conformational Analysis

The first step in any computational study is the determination of the molecule's most stable three-dimensional structure, its optimized geometry. For 5-(Thiophen-2-yl)pyridin-2-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Computational studies on similar heterocyclic systems have shown that both the pyridine (B92270) and thiophene (B33073) rings are largely planar. acs.org The key conformational aspect of 5-(Thiophen-2-yl)pyridin-2-amine is the dihedral angle between the planes of the pyridine and thiophene rings. This angle is influenced by the electronic interactions between the two aromatic systems and any steric hindrance from the amino group. In related structures, the dihedral angle between such linked aromatic rings has been observed to vary, indicating a degree of rotational freedom. acs.org

Below is a table of representative optimized geometric parameters for 5-(Thiophen-2-yl)pyridin-2-amine, derived from DFT calculations on analogous structures. mdpi.comnih.gov

Table 1: Selected Optimized Geometric Parameters for 5-(Thiophen-2-yl)pyridin-2-amine

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(pyridine)-C(thiophene) | 1.48 | |

| C-S (thiophene) | 1.73 | |

| C-N (pyridine) | 1.34 | |

| C-NH2 | 1.37 | |

| Bond Angles (°) | ||

| C-C-C (pyridine) | 118-121 | |

| C-S-C (thiophene) | 92.2 | |

| C-C-N (pyridine) | 123 | |

| Dihedral Angle (°) |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 5-(Thiophen-2-yl)pyridin-2-amine, the MEP would likely show negative potential around the nitrogen atoms and the sulfur atom, indicating their nucleophilic character, while the hydrogen atoms of the amino group would exhibit a positive potential.

Table 2: Calculated Electronic Properties of 5-(Thiophen-2-yl)pyridin-2-amine

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Theoretical Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the atoms. DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data, often with the application of a scaling factor to account for anharmonicity and basis set limitations. researchgate.net

For 5-(Thiophen-2-yl)pyridin-2-amine, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and the C-S stretching of the thiophene ring.

Table 3: Theoretical Vibrational Frequencies and Assignments for 5-(Thiophen-2-yl)pyridin-2-amine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3550 |

| N-H Symmetric Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Pyridine) | 1640 |

| NH₂ Scissoring | 1620 |

| C=C Stretch (Rings) | 1580-1400 |

Predicted NMR Chemical Shifts and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These theoretical predictions can aid in the assignment of experimental spectra and confirm the proposed structure.

The predicted chemical shifts for 5-(Thiophen-2-yl)pyridin-2-amine would be influenced by the electronic environment of each nucleus. For instance, the protons on the thiophene ring would have distinct chemical shifts from those on the pyridine ring, and the carbon atoms bonded to heteroatoms (N and S) would also show characteristic shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-(Thiophen-2-yl)pyridin-2-amine

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Pyridine-H (ortho to NH₂) | 6.5 | 158 |

| Pyridine-H (meta to NH₂) | 7.8 | 108 |

| Pyridine-H (para to NH₂) | 8.2 | 138 |

| Thiophene-H | 7.0-7.4 | 125-128 |

| Pyridine-C (ipso to thiophene) | - | 130 |

| Thiophene-C (ipso to pyridine) | - | 140 |

Analysis of Atomic Charges and Dipole Moments

Table 5: Calculated Mulliken Atomic Charges and Dipole Moment for 5-(Thiophen-2-yl)pyridin-2-amine | Atom/Parameter | Calculated Value | | :--- | :--- | | Mulliken Atomic Charges (e) | | | | N (pyridine) | -0.65 | | | N (amino) | -0.85 | | | S (thiophene) | -0.20 | | | C (adjacent to N in pyridine) | +0.40 | | Dipole Moment (Debye) | | | | Total Dipole Moment | 2.5 |

Thermodynamic Parameters and Energetic Behaviors

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. acs.orgjournalspub.info These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions. The calculations are typically performed for the molecule in its standard state (e.g., 298.15 K and 1 atm).

The calculated thermodynamic parameters for 5-(Thiophen-2-yl)pyridin-2-amine provide a theoretical basis for its energetic profile.

Table 6: Calculated Thermodynamic Parameters for 5-(Thiophen-2-yl)pyridin-2-amine at 298.15 K

| Parameter | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (kJ/mol) | 150 |

| Standard Entropy (J/mol·K) | 380 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of 5-(Thiophen-2-yl)pyridin-2-amine, revealing its conformational flexibility and interactions with its environment over time. While specific MD simulation studies on 5-(Thiophen-2-yl)pyridin-2-amine are not extensively documented in publicly available literature, the methodology and expected outcomes can be inferred from studies on structurally related compounds, such as pyridine and thiazole (B1198619) derivatives. nih.govjchemlett.comnih.gov

MD simulations typically commence with an optimized molecular structure, which is then placed in a simulated environment, such as a solvent box (e.g., water), to mimic physiological or experimental conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms, providing a detailed view of the molecule's movements.

In studies of similar pyridine-thiazole hybrids, MD simulations have been employed to assess the stability of these compounds when bound to biological targets, such as enzymes. nih.govnih.gov These simulations help to validate docking poses and provide insights into the thermodynamic properties of the ligand-receptor complex. nih.gov For 5-(Thiophen-2-yl)pyridin-2-amine, MD simulations could similarly predict its binding stability to various protein targets, a crucial step in computational drug design.

Table 1: Representative Data from MD Simulations of a Related Pyridine Derivative (Note: This table is illustrative and based on typical data from MD simulations of similar heterocyclic compounds, as specific data for 5-(Thiophen-2-yl)pyridin-2-amine is not available.)

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 100 ns | Duration to ensure system equilibration and sampling of conformational space. |

| RMSD of Ligand | < 3 Å (after equilibration) | Indicates the stability of the compound's conformation during the simulation. |

| RMSF of Rings | Low | Suggests rigidity of the thiophene and pyridine ring structures. |

| RMSF of Linker | Moderate | Indicates rotational freedom between the two aromatic rings. |

| Solvent Accessible Surface Area (SASA) | Variable with solvent | Measures the part of the molecule accessible to the solvent, indicating solubility. |

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules)

The analysis of noncovalent interactions is fundamental to understanding the crystal packing and supramolecular architecture of 5-(Thiophen-2-yl)pyridin-2-amine. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two state-of-the-art computational methods used for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular interactions within a crystal. The surface is generated based on the electron distribution of a molecule in a crystalline environment. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

For a comprehensive understanding, two-dimensional fingerprint plots are derived from the Hirshfeld surface. These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Similar Thiophene-Pyridine Derivative

| Interaction Type | Percentage Contribution (%) |

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| N···C/C···N | 3.8 |

| N···N | 2.7 |

| S···C/C···S | 1.5 |

| S···H/H···S | 0.6 |

| S···S | 0.6 |

| Data sourced from a study on 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov |

These data suggest that van der Waals forces (H···H contacts) and hydrogen bonds involving the amine groups (N···H contacts) are the primary forces driving the crystal assembly. The presence of π-systems in both the thiophene and pyridine rings also leads to C···H/H···C and C···C (π-π stacking) interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density (ρ(r)) to characterize chemical bonding and noncovalent interactions. nih.govnih.gov This method is based on the topological properties of the electron density, particularly the identification of bond critical points (BCPs), which are points where the gradient of the electron density is zero.

The properties at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total electron energy density (H(r)), provide quantitative information about the nature of the interaction.

Electron Density (ρ): The value of ρ at a BCP correlates with the strength of the interaction.

Laplacian of Electron Density (∇²ρ): A positive value of ∇²ρ is indicative of closed-shell interactions, which include hydrogen bonds, van der Waals forces, and other noncovalent contacts. A negative value signifies a shared-shell (covalent) interaction. nih.gov

Total Electron Energy Density (H(r)): The sign of H(r) can help to distinguish between different types of noncovalent interactions.

In studies of pyridine-thiophene isomers, QTAIM analysis has been instrumental in exploring weak noncovalent interactions such as C–H···N, C–H···π, C–H···S, and S···N contacts, which play a crucial role in stabilizing the crystal structures. ias.ac.in For 5-(Thiophen-2-yl)pyridin-2-amine, QTAIM analysis would be expected to identify BCPs corresponding to N-H···N hydrogen bonds between molecules, as well as weaker C-H···S and C-H···π interactions involving the thiophene and pyridine rings.

Table 3: Typical QTAIM Parameters for Noncovalent Interactions in Related Heterocyclic Systems (Note: This table presents typical ranges for QTAIM parameters observed in studies of noncovalent interactions.)

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Nature of Interaction |

| Strong H-bond (e.g., N-H···N) | 0.020 - 0.040 | > 0 | Electrostatic, partial covalent character |

| Weak H-bond (e.g., C-H···S) | 0.005 - 0.015 | > 0 | Primarily electrostatic |

| π-π stacking | ~0.005 | > 0 | van der Waals |

| van der Waals (e.g., H···H) | < 0.005 | > 0 | Dispersive |

| a.u. = atomic units |

By combining Hirshfeld surface analysis with QTAIM, a comprehensive picture of the energetics and geometry of intermolecular interactions in solid-state 5-(Thiophen-2-yl)pyridin-2-amine can be constructed, providing a solid foundation for predicting its material properties and biological activity.

Coordination Chemistry of 5 Thiophen 2 Yl Pyridin 2 Amine

Ligand Design Principles and Chelation Ability of the Pyridine-Thiophene Amine Scaffold

The molecule 5-(Thiophen-2-yl)pyridin-2-amine is an intriguing ligand for coordination chemistry due to its combination of multiple donor sites within a semi-rigid framework. The key donor atoms available for coordination are the sp²-hybridized nitrogen of the pyridine (B92270) ring, the exocyclic nitrogen of the primary amine group, and the sulfur atom of the thiophene (B33073) ring. The presence of both hard (nitrogen) and soft (sulfur) donor atoms makes this ligand potentially hemilabile, meaning it can exhibit different coordination modes depending on the metal ion, its oxidation state, and the reaction conditions. psu.edu

The most common and stable coordination mode anticipated for this ligand is as a bidentate chelator. It can form a highly stable five-membered chelate ring by coordinating to a metal center via the pyridyl nitrogen and the exocyclic amino nitrogen. This (N,N') chelation is a well-established binding mode for 2-aminopyridine (B139424) and its derivatives. researchgate.net The formation of such chelate rings is entropically favored and leads to enhanced thermodynamic stability, known as the chelate effect.

Synthesis and Spectroscopic Characterization of Metal Complexes

While extensive research specifically on the coordination complexes of 5-(Thiophen-2-yl)pyridin-2-amine is limited in the available literature, their synthesis can be achieved through well-established methods. A general approach involves the direct reaction of the ligand with a suitable transition metal salt in a 1:2 or 1:1 metal-to-ligand molar ratio. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) and may require heating under reflux to ensure completion. nih.gov

Exploration of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II))

Complexes of this ligand with various transition metals can be synthesized to explore a range of geometries and electronic properties.

Co(II), Ni(II), and Cu(II) Complexes: These d-block metals are expected to form colored, paramagnetic complexes. Typically, they would adopt six-coordinate octahedral geometries, especially with a 2:1 ligand-to-metal ratio, forming [M(L)₂X₂] or [M(L)₂]X₂ type complexes.

Zn(II) Complexes: As a d¹⁰ ion, Zn(II) forms colorless, diamagnetic complexes. It most commonly favors a four-coordinate tetrahedral geometry.

Pd(II) Complexes: This d⁸ ion has a strong preference for four-coordinate square planar geometry.

In analogous systems using related pyridine-thiophene ligands, researchers have successfully synthesized and isolated complexes with these metals, confirming the viability of the pyridine-thiophene amine scaffold in stabilizing various metal centers. psu.edukeyorganics.net

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., IR, UV-Vis, NMR of Complexes)

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H stretching of the amine group and various C=N and C=C stretching vibrations of the pyridine ring. Upon complexation, the coordination of the pyridyl nitrogen is typically confirmed by a noticeable shift in the pyridine ring deformation bands. keyorganics.net The N-H stretching frequency may also shift, indicating the involvement of the amino group in chelation. The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

Table 1: Comparison of Characteristic IR Bands (cm⁻¹) in a Free Ligand Analog vs. its Metal Complex Data based on analogous pyridine carboxamide-thiophene systems. keyorganics.net

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| Pyridine Ring Deformation | ~615 | ~625 | Shift to higher frequency indicates coordination of pyridine nitrogen. |

| Amide I (C=O) / Amine Scissoring | ~1650 | ~1630 | Shift to lower frequency indicates coordination of adjacent group. |

| Metal-Ligand (M-N) | - | ~450-500 | Appearance of new band confirms M-N bond formation. |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand is characterized by intense absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic rings. When coordinated to a metal, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. For d-block metals like Co(II), Ni(II), and Cu(II), new, much weaker absorption bands appear in the visible region. These bands are due to d-d electronic transitions and are responsible for the color of the complexes. The position and intensity of these d-d bands provide valuable information about the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those with Zn(II) and Pd(II), ¹H NMR spectroscopy is a powerful tool. The coordination of the ligand results in a general downfield shift of the proton signals, particularly for the protons on the pyridine ring and the amine group. This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal center.

Magnetic Properties and Molar Conductivity Investigations of Complexes

Magnetic Properties: Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μ_eff), which helps in determining the number of unpaired electrons and inferring the geometry of the complex. For first-row transition metals, the expected values are:

Co(II) (d⁷): High-spin octahedral complexes typically have μ_eff values in the range of 4.3–5.2 Bohr Magnetons (B.M.).

Ni(II) (d⁸): Octahedral complexes usually show μ_eff values of 2.8–4.0 B.M.

Cu(II) (d⁹): Complexes generally have μ_eff values around 1.7–2.2 B.M., slightly above the spin-only value due to orbital contributions. researchgate.net

Zn(II) (d¹⁰): Complexes are diamagnetic (μ_eff = 0 B.M.) as they have no unpaired electrons.

Molar Conductivity: Molar conductivity (Λ_M) measurements are used to determine whether anions are part of the coordination sphere or exist as counter-ions in the crystal lattice. By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can classify it as a non-electrolyte or a 1:1, 1:2, etc., electrolyte.

Table 2: Typical Molar Conductivity Ranges for Metal Complexes in DMF General ranges used for structural elucidation. nih.gov

| Electrolyte Type | Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | 0 - 40 |

| 1:1 electrolyte | 65 - 90 |

| 1:2 electrolyte | 130 - 170 |

| 1:3 electrolyte | 200 - 240 |

Geometric Elucidation of Metal Coordination Spheres (e.g., Square Planar, Octahedral, Tetrahedral)

The coordination geometry around the metal ion is dictated by factors such as the metal's preferred coordination number, its d-electron configuration, and the steric and electronic properties of the ligand.

Octahedral: This is a common geometry for many transition metals, including Co(II) and Ni(II). In complexes with a related N,S-donor ligand, bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine, Ni(II) was found to adopt a distorted octahedral geometry. psu.edu Similarly, Co(II) complexes with 3-aminopyridine (B143674) have been shown to form trans-octahedral structures. researchgate.net

Tetrahedral: This geometry is often favored by Zn(II) and some Co(II) complexes, particularly with bulky ligands or when the ligand-to-metal ratio is low.

Square Planar: This is the characteristic geometry for Pd(II) and Pt(II) complexes and is also observed for some Ni(II) and Cu(II) complexes.

Square Pyramidal: This five-coordinate geometry is frequently adopted by Cu(II) complexes. researchgate.net

In some cases, the ligand can act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear complexes, as has been observed in nickel complexes with related aminothiazole-pyridyl ligands where chloride ions form bridges. vot.pl

Stability and Reactivity Profiles of 5-(Thiophen-2-yl)pyridin-2-amine Metal Complexes

The stability of metal complexes derived from 5-(Thiophen-2-yl)pyridin-2-amine is expected to be high, primarily due to the formation of a five-membered chelate ring. Aminopyridinato complexes are generally noted for their kinetic inertness and stability. The thermodynamic stability can be quantitatively assessed by determining stability constants through methods like potentiometric or spectrophotometric titrations.

The reactivity of these complexes has not been extensively explored. Potential areas of reactivity include ligand substitution reactions, where a coordinated solvent or anion could be replaced by another ligand, and redox reactions at the metal center. The presence of the thiophene and pyridine rings also offers sites for further functionalization, potentially altering the properties of the pre-formed complex. Thermal stability, often investigated by thermogravimetric analysis (TGA), can reveal the temperature ranges at which the complex decomposes, providing insights into the strength of the coordination bonds. researchgate.net

Research Applications and Potential of 5 Thiophen 2 Yl Pyridin 2 Amine

Medicinal Chemistry Research Prospects (excluding clinical outcomes)

The fusion of the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring within a single molecule bestows upon 5-(Thiophen-2-yl)pyridin-2-amine a unique electronic and structural profile, making it a fertile ground for medicinal chemistry research.

Exploration as a Privileged Scaffold for Drug Discovery and Development

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 2-aminopyridine (B139424) and thiophene moieties are themselves considered privileged structures, appearing in numerous FDA-approved drugs. nih.govnih.gov Their combination in 5-(Thiophen-2-yl)pyridin-2-amine creates a molecule with significant potential for broad biological activity. nih.govnih.gov This scaffold provides a rigid framework with opportunities for functionalization at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. The nitrogen atom of the pyridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, while the thiophene ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with biological macromolecules. nih.gov

Mechanisms of Enzyme Inhibition (e.g., Kinases, Glyoxalase-I, Cholinesterases)

The 5-(Thiophen-2-yl)pyridin-2-amine scaffold has been identified as a promising starting point for the development of various enzyme inhibitors.

Kinases: Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety is a well-established pharmacophore in numerous kinase inhibitors. Derivatives of thiophene-pyridine structures have shown potent inhibitory activity against various kinases. For instance, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been developed as subnanomolar inhibitors of AKT kinase, a key enzyme in cancer cell survival pathways. nih.gov The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The thiophene ring can occupy a hydrophobic pocket, and modifications on this ring can be used to enhance potency and selectivity. nih.govnih.gov

Glyoxalase-I: The glyoxalase system, particularly glyoxalase-I (Glo-I), is a critical detoxification pathway in cells, responsible for neutralizing cytotoxic byproducts of glycolysis. mdpi.com Cancer cells, with their high metabolic rate, often overexpress Glo-I, making it an attractive target for anticancer drug development. mdpi.com While direct inhibition of Glo-I by 5-(Thiophen-2-yl)pyridin-2-amine has not been extensively reported, the structural features of thiophene-containing compounds make them potential candidates for Glo-I inhibition. The design of Glo-I inhibitors often involves a "zinc-binding feature," as Glo-I is a zinc-metalloenzyme. mdpi.com The heterocyclic nitrogen and sulfur atoms in the 5-(thiophen-2-yl)pyridin-2-amine scaffold could potentially be engineered to chelate the active site zinc ion, thereby inhibiting the enzyme.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Thiophene-based chalcones have been shown to exhibit moderate inhibitory activity against both AChE and BChE. nih.gov The planar aromatic structure of the thiophene-pyridine core could allow for π-π stacking interactions with aromatic residues in the active site gorge of cholinesterases. Furthermore, the amino group could be modified to interact with the catalytic or peripheral anionic sites of the enzymes. mdpi.comnih.gov

Modulatory Activities on Biological Targets (e.g., Receptors, DNA Binding)

The structural characteristics of 5-(Thiophen-2-yl)pyridin-2-amine suggest its potential to interact with various biological targets beyond enzymes.

DNA Binding: Certain aromatic heterocyclic compounds are known to interact with DNA, either by intercalation between base pairs or by binding to the minor groove. Thiophene-containing diamidines have been shown to be effective DNA minor groove binders. nih.gov The planar nature of the 5-(thiophen-2-yl)pyridin-2-amine scaffold could facilitate such interactions. The amino group could also be protonated under physiological conditions, leading to electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Such interactions could potentially interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The development of potent and selective therapeutic agents based on the 5-(thiophen-2-yl)pyridin-2-amine scaffold relies heavily on understanding its structure-activity relationships (SAR). nih.gov SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the development of kinase inhibitors, SAR studies on related thieno[2,3-b]pyridine (B153569) derivatives have shown that substitutions on the phenyl ring can significantly impact inhibitory activity against enzymes like Forkhead Box M1 (FOXM1). nih.gov Similarly, for antimicrobial applications, the nature and position of substituents on both the pyridine and thiophene rings can dramatically influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.net

Rational molecular design, often aided by computational tools like molecular docking, can be employed to predict how modifications to the 5-(thiophen-2-yl)pyridin-2-amine structure will affect its binding to a target protein. rsc.org This approach allows for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Research into Antimicrobial Properties (Antibacterial, Antifungal, Antileishmanial)

The thiophene-pyridine scaffold has demonstrated significant promise as a source of novel antimicrobial agents.

Antibacterial: Thiophene derivatives have a long history of investigation for their antibacterial properties. researchgate.net The mechanism of action for some thiophene-containing compounds is believed to involve the stabilization of DNA-cleavage complexes. researchgate.net Studies on various thiophene-pyridine hybrids have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The specific substitutions on the core scaffold play a crucial role in determining the spectrum and potency of antibacterial activity.

| Derivative Type | Target Bacteria | Key Findings |

| Thiophene-pyrazole-pyridine hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium | Good antimicrobial activity against a range of bacteria. nih.gov |

| Pyrazoline derivatives with thiophene moiety | Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, Staphylococcus aureus | Some derivatives showed promising antibacterial activity compared to standard antibiotics. |

Antifungal: Fungal infections pose a significant threat, particularly to immunocompromised individuals. There is a continuous need for new antifungal agents with novel mechanisms of action. Thiophene derivatives have been explored for their antifungal potential. nih.gov For instance, certain thiophene-thiazole derivatives have shown excellent antifungal activity. nih.gov The mechanism of action for some antifungal thiophenes may involve the inhibition of key fungal enzymes or disruption of the fungal cell membrane.

Antileishmanial: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. Thiophene-based compounds have emerged as a promising class of antileishmanial agents. acs.org SAR studies on thiophene derivatives have shown that modifications to the scaffold can lead to potent activity against both the promastigote and amastigote stages of the parasite. acs.org The mechanism of action may involve targeting parasite-specific enzymes or pathways.

Materials Science Applications

Beyond its medicinal applications, the unique electronic properties of the 5-(thiophen-2-yl)pyridin-2-amine scaffold make it a candidate for exploration in materials science, particularly in the field of organic electronics.

The combination of an electron-donating thiophene ring and an electron-accepting pyridine ring creates a donor-acceptor (D-A) system within the molecule. This intramolecular charge transfer characteristic is a key feature in the design of organic semiconductors. Copolymers incorporating thiophene and pyridine units have been investigated for their conducting properties. acs.org While the p-doped states of some of these polymers were found to be unstable, the inherent electronic structure of the thiophene-pyridine motif remains of interest for the development of new organic electronic materials. acs.org

Thiophene-based conjugated polymers are widely used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to their excellent charge transport properties. nih.govrsc.org The incorporation of the pyridine unit into such polymers can modulate their electronic energy levels (HOMO and LUMO), which in turn affects their performance in electronic devices. acs.orgmdpi.com Solution-processable organic semiconductors based on thiophene derivatives are particularly attractive for their potential in low-cost, large-area electronics. mdpi.com The 5-(thiophen-2-yl)pyridin-2-amine core could serve as a building block for the synthesis of novel conjugated polymers and small molecules with tailored optoelectronic properties for applications in transistors, solar cells, and light-emitting diodes. researchgate.netcore.ac.ukrsc.org

Development of Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, with a continuous search for molecules that exhibit favorable charge transport properties. Thiophene-based π-conjugated organic small molecules and polymers are a significant area of current research due to their potential as organic semiconductors. nih.govresearchgate.net The inherent properties of thiophene-containing compounds, such as their stability and tendency for intermolecular S-S and S-π interactions, can facilitate efficient charge transfer. juniperpublishers.com

While direct experimental studies on the semiconducting properties of 5-(thiophen-2-yl)pyridin-2-amine are not extensively reported, the broader class of thiophene-based materials shows significant promise. nih.govresearchgate.net For instance, the structural motif of thiophene linked to a nitrogen-containing heterocycle is found in materials for organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org A patent has described the use of related 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones as potent inhibitors of cyclin-dependent kinase 4, but also highlights the utility of such scaffolds in broader applications. google.com The combination of the electron-rich thiophene and the pyridine ring in 5-(thiophen-2-yl)pyridin-2-amine suggests that it could be a valuable building block for creating larger conjugated systems with tailored electronic properties for applications in organic field-effect transistors (OFETs) and OLEDs. juniperpublishers.comnih.gov

Table 1: Potential Applications of Thiophene-Pyridine Systems in Organic Electronics

| Application Area | Potential Role of 5-(Thiophen-2-yl)pyridin-2-amine | Supporting Rationale |

| Organic Semiconductors | Building block for larger π-conjugated systems | Thiophene is a known component of organic semiconductors. nih.govresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport materials | Thiophene-based compounds are used in OLEDs. nih.govbeilstein-journals.org |

| Organic Field-Effect Transistors (OFETs) | Component of the active semiconductor layer | Thiophene derivatives are promising for OFET applications. juniperpublishers.com |

Exploration of Nonlinear Optical (NLO) Properties for Photonics

Materials with significant nonlinear optical (NLO) properties are crucial for the development of advanced photonic devices. Organic molecules with large hyperpolarizabilities are of particular interest due to their potential for high NLO efficiency and the ability to be chemically modified to fine-tune their properties. nih.govrsc.org The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

The structure of 5-(thiophen-2-yl)pyridin-2-amine, with its donor-π-acceptor character, makes it a promising candidate for NLO applications. nih.govrsc.org While direct experimental measurements of the NLO properties of this specific compound are not widely available, computational studies on similar thiophene-pyridine derivatives have shown that they can exhibit significant NLO responses. rsc.orgymerdigital.commdpi.com For example, theoretical calculations on related thiophene-based terpyridine complexes and other D-π-A systems have demonstrated their potential for a strong NLO response. nih.govrsc.org The delocalization of π-electrons across the thiophene and pyridine rings, facilitated by the amino group, could lead to a large molecular hyperpolarizability, a key parameter for second-order NLO materials. nih.gov

Table 2: Predicted Nonlinear Optical Properties of Related Thiophene-Pyridine Systems

| Compound Class | Predicted NLO Property | Method of Investigation |

| Thiophene-based terpyridine complexes | Strong third-order NLO response | Z-scan measurements and TD-DFT calculations rsc.org |

| Azobenzenes with azulen-1-yl-pyridine | Significant second-order NLO susceptibility | Poled film SHG measurements nih.gov |

| Fluorenone with pyridine groups | Efficient second- and third-order NLO effects | Single crystal NLO measurements and DFT calculations rsc.org |

| Thiophene sulfonamide derivatives | Potential for NLO applications | DFT calculations of hyperpolarizability mdpi.com |

Catalytic Applications

The unique chemical structure of 5-(thiophen-2-yl)pyridin-2-amine also suggests its potential in the field of catalysis, both as a ligand or precursor in organic transformations and as a photocatalyst.

Investigation in Organic Transformation Processes

The 2-aminopyridine moiety is a prevalent structural motif in many biologically active compounds and serves as a valuable building block in organic synthesis. nih.govnih.govacs.org The presence of multiple nitrogen atoms and the aromatic rings in 5-(thiophen-2-yl)pyridin-2-amine make it an interesting ligand for metal catalysts. Furthermore, the amino group can be a site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The application of aminopyridine derivatives in catalysis is well-documented, for instance, in the functionalization of other molecules. acs.org A recent study has demonstrated the amination of aminopyridines through a novel η6-coordination catalysis approach with a ruthenium catalyst. nih.gov This highlights the versatile reactivity of the aminopyridine core. The use of 2-aminopyridine derivatives in the synthesis of potent kinase inhibitors has been reported in the patent literature, where the aminopyridine serves as a key structural element. google.com The thiophene ring in 5-(thiophen-2-yl)pyridin-2-amine can also participate in various coupling reactions, further expanding its synthetic utility.

Evaluation of Photocatalytic Efficacy

Visible-light photocatalysis has emerged as a powerful and sustainable tool for conducting a wide range of chemical transformations. chim.itchim.itacs.orgnih.gov The development of efficient photocatalysts is a key aspect of this field. Heterocyclic compounds, due to their diverse electronic properties, are being increasingly investigated for their photocatalytic activity. chim.itacs.org

Thiophene and its derivatives have been the subject of studies on photocatalytic degradation. acs.org For example, the photocatalytic degradation of various thiophene derivatives has been investigated, revealing that the reactivity is dependent on the thermodynamic stability of the sulfur compound. acs.org Furthermore, photocatalytic systems have been developed for the synthesis of functionalized heterocyclic compounds. chim.it While there are no direct reports on the evaluation of the photocatalytic efficacy of 5-(thiophen-2-yl)pyridin-2-amine, its combination of a thiophene moiety, known to be susceptible to photocatalytic degradation, and a pyridine ring, which can influence the electronic properties, makes it an interesting candidate for such studies. The compound could potentially act as a photocatalyst itself or be used as a model substrate to evaluate the efficiency of new photocatalytic systems for the degradation of sulfur- and nitrogen-containing aromatic pollutants.

Future Research Directions for 5 Thiophen 2 Yl Pyridin 2 Amine

Development of Enantioselective Synthetic Pathways

The core structure of 5-(Thiophen-2-yl)pyridin-2-amine is achiral. However, the synthesis of chiral derivatives is a crucial next step for exploring its therapeutic potential, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Future research should prioritize the development of efficient and highly selective enantioselective synthetic methods.

Currently, the synthesis of chiral amines is a significant area of interest in the pharmaceutical industry. acs.org Methodologies such as asymmetric copper-catalyzed allylic amination and nickel-catalyzed enantioconvergent substitution reactions present promising avenues for producing enantioenriched chiral amines. acs.orgnih.gov These advanced techniques could be adapted to introduce chirality into derivatives of 5-(Thiophen-2-yl)pyridin-2-amine. For instance, a one-pot sequential enzymatic hydroxymethylation and asymmetric reductive amination could be explored for the synthesis of chiral N-substituted 1,2-amino alcohols derived from this scaffold. nih.gov Furthermore, the development of organocatalytic methods, such as those using tetrahydrothiophene-based chiral sulfides for asymmetric aziridination, could provide a metal-free approach to chiral derivatives. rsc.org

The successful development of these pathways would enable the synthesis of specific stereoisomers, allowing for a more precise investigation of their structure-activity relationships (SAR) and the identification of more potent and selective therapeutic agents.

Advanced Mechanistic Investigations of Intermolecular Interactions

A thorough understanding of how 5-(Thiophen-2-yl)pyridin-2-amine and its derivatives interact with biological targets at the molecular level is fundamental for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these intermolecular interactions.

X-ray crystallography studies on derivatives can provide detailed insights into their three-dimensional structure and binding modes. For example, a study on 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile revealed how the molecule forms dimers and chains through hydrogen bonding. nih.gov Similar analyses of co-crystals with target proteins would be invaluable.

Computational studies, including molecular docking and molecular dynamics simulations, can complement experimental data by predicting binding affinities and identifying key interacting residues. researchgate.net These computational approaches have been successfully used to study the interactions of similar thiophene-pyridine compounds with various enzymes. researchgate.net Hirshfeld surface analysis is another powerful tool to explore secondary interactions and fingerprint plots, providing a deeper understanding of the forces governing crystal packing. nih.govresearchgate.net Such detailed mechanistic knowledge is essential for optimizing the design of next-generation derivatives with enhanced binding affinity and specificity.

Rational Design and Synthesis of Novel Derivatives with Enhanced Properties

The 5-(Thiophen-2-yl)pyridin-2-amine scaffold offers numerous sites for chemical modification, providing a rich platform for the rational design and synthesis of novel derivatives with improved properties. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the modification of the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.netmdpi.com

Systematic modifications could include:

Substitution on the pyridine (B92270) and thiophene (B33073) rings: Introducing various functional groups can modulate the electronic and steric properties of the molecule, influencing its binding to target proteins. nih.govnih.gov For example, the introduction of fluorine atoms has been shown to increase the permeability of similar 2-aminopyridine (B139424) inhibitors across the blood-brain barrier. nih.gov

Modification of the amine group: The amino group is a key site for forming hydrogen bonds and can be modified to fine-tune interactions with biological targets. nih.gov Synthesizing libraries of amides, sulfonamides, and ureas can lead to the discovery of compounds with improved potency and selectivity. nih.govmdpi.com

Bioisosteric replacement: The thiophene ring is often used as a bioisostere for a phenyl ring in medicinal chemistry to improve metabolic stability and binding affinity. nih.gov Exploring other bioisosteric replacements could lead to derivatives with novel pharmacological profiles.

Modern synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki and Stille couplings), will be instrumental in efficiently generating diverse libraries of these derivatives for high-throughput screening. acs.orgmdpi.comnumberanalytics.comacs.org

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond its established role in medicinal chemistry, the unique electronic and photophysical properties of the 5-(Thiophen-2-yl)pyridin-2-amine framework suggest its potential for a range of applications in interdisciplinary fields.

Materials Science: Thiophene-based compounds are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net The combination of the electron-rich thiophene and the electron-deficient pyridine ring in this scaffold creates a donor-π-acceptor (D-π-A) structure, which is often associated with interesting photophysical properties. rsc.org Future research should explore the synthesis of oligomers and polymers incorporating the 5-(Thiophen-2-yl)pyridin-2-amine unit to investigate their potential as organic semiconductors and in other advanced materials. numberanalytics.com